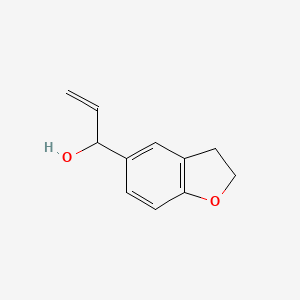

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol

Description

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is a benzofuran derivative characterized by a fused 2,3-dihydrobenzofuran core and a propenol (allyl alcohol) side chain at the 5-position. Its molecular formula is C₁₁H₁₂O₂ (molecular weight: 176.22 g/mol). The compound’s structure combines aromaticity from the benzofuran ring with the reactivity of the allyl alcohol moiety, making it a candidate for diverse chemical and pharmacological applications. While direct crystallographic data for this compound are unavailable in the provided evidence, its structural analogs and synthetic methods offer insights into its properties .

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h2-4,7,10,12H,1,5-6H2 |

InChI Key |

DHUIWJWPFNSPIF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC2=C(C=C1)OCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2,3-Dihydrobenzofuran-5-carbaldehyde via Knoevenagel Condensation and Reduction

One common approach involves starting from commercially available or synthesized 2,3-dihydrobenzofuran-5-carbaldehyde. This aldehyde is reacted with an appropriate reagent to install the propenyl alcohol side chain.

Knoevenagel Condensation: The aldehyde reacts with formaldehyde or equivalent activated methylene compounds under basic or ultrasonic conditions to form an α,β-unsaturated aldehyde or ketone intermediate. Ultrasonic irradiation has been reported to enhance reaction rates and yields in this context, providing a green and efficient protocol for the synthesis of related benzofuran derivatives.

Reduction to Allylic Alcohol: The α,β-unsaturated intermediate is then selectively reduced to the corresponding allylic alcohol, 1-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-ol. This can be achieved using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to avoid over-reduction of the double bond or ring saturation.

Bromination and Subsequent Nucleophilic Substitution

Another strategy involves the bromination of the dihydrobenzofuran ring followed by substitution reactions:

Dibromination: Treatment of 2,3-dihydrobenzofuran with bromine in dichloromethane yields 2,3-dibromo-2,3-dihydrobenzofuran intermediates with high yield (~97%). This step activates the ring for further nucleophilic substitution.

Base-Induced Elimination and Substitution: The dibromo intermediate is treated with potassium hydroxide in methanol, which induces elimination and substitution reactions, facilitating the introduction of hydroxyl groups or allylic substituents at the desired position on the ring.

Allylation via Organometallic Reagents

- Grignard or Organolithium Addition: The 5-position of dihydrobenzofuran can be functionalized by metalation followed by reaction with allyl halides or aldehydes to install the propen-1-ol side chain. This method requires careful control of reaction conditions to avoid ring opening or rearrangement.

Total Synthesis Approaches

- Neolignan Synthesis Routes: In complex total syntheses of related dihydrobenzofuran neolignans, allylic alcohol side chains are introduced via multi-step sequences involving esterification, reduction, and chromatographic purification steps. For example, a synthesis involving DMAP-catalyzed reactions in dichloromethane followed by silica gel chromatography yielded related dihydrobenzofuran derivatives with high purity and yields around 79%.

Experimental Data and Yields

Analytical Characterization

Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the structural integrity of the dihydrobenzofuran ring and the presence of the allylic alcohol side chain. Characteristic signals include multiplets for the methylene groups and singlets for aromatic protons.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity of the synthesized compound.

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and completion.

Summary of Research Discoveries and Practical Notes

Ultrasonic irradiation significantly improves the efficiency and environmental friendliness of the Knoevenagel condensation step in synthesizing benzofuran derivatives.

Bromination followed by base treatment is a reliable method to functionalize the dihydrobenzofuran ring at the 5-position, enabling subsequent installation of allylic alcohol moieties.

DMAP-catalyzed reactions in dichloromethane provide high-yielding routes for related dihydrobenzofuran derivatives, with straightforward purification.

Organometallic additions offer an alternative but require careful control to avoid side reactions.

The overall synthetic approaches emphasize mild conditions, good yields, and the preservation of the dihydrobenzofuran core.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in nucleophilic attacks, leading to various biochemical reactions. It may interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Structural Analogues

Substituted Benzofuran Amines

- 5-APDB (1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine): Key Difference: Replaces the propenol group with a primary amine. Pharmacology: Acts as a serotonin receptor agonist, common in new psychoactive substances (NPS) . Molecular Weight: 177.23 g/mol (vs. 176.22 for the target compound).

- 5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine): Key Difference: Methylation of the amine group in 5-APDB.

Ketone Derivatives

- 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-one (CAS 68660-11-7): Key Difference: Propenol replaced with a ketone. Physical Properties: Powder form, RT storage; higher polarity due to ketone vs. alcohol . Molecular Weight: 176.22 g/mol (identical to target compound).

1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-one (CAS 111038-58-5):

Pharmacological and Functional Comparisons

- Target Compound vs. 5-APDB : The allyl alcohol group may reduce CNS penetration compared to the amine group due to higher polarity. However, the hydroxyl group could enhance hydrogen bonding with biological targets .

- Target Compound vs. Ketone Derivatives: The propenol moiety increases solubility in polar solvents (e.g., water or ethanol) compared to ketones, which are more lipophilic .

Crystallographic and Computational Insights

- Structural Tools : Programs like SHELXL (for refinement) and Mercury (for visualization) are critical for analyzing dihedral angles and packing patterns in benzofuran derivatives .

- Hypothesized Crystal Packing : Based on and , the dihydrobenzofuran ring in the target compound may exhibit a planar conformation, with intermolecular spacing ~3.9–4.0 Å between aromatic systems.

Biological Activity

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is an organic compound notable for its structural characteristics and potential biological activities. This article delves into its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C_{11}H_{12}O_2

- Molecular Weight : 176.21 g/mol

- Structure : The compound features a dihydrobenzofuran moiety attached to a prop-2-en-1-ol group. Its canonical SMILES representation is

C1COC2=C1C=C(C=C2)C=CCO.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its potential as a melatonergic agent and its interactions with various biological targets.

Melatonergic Activity

One of the most notable aspects of this compound is its potential interaction with melatonin receptors. Melatonin plays a crucial role in regulating circadian rhythms, and compounds that influence melatonin receptor activity may have applications in treating sleep disorders . Studies suggest that derivatives of benzofuran and dihydrobenzofuran have shown promise in this area, indicating that this compound may similarly affect sleep patterns and circadian regulation .

Antitumor Properties

Similar compounds have been investigated for their anti-tumor properties. Research into benzofuran derivatives has revealed their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities to this compound have shown efficacy against various cancer cell lines . The specific mechanisms by which these compounds exert their anti-cancer effects are still under investigation but may involve modulation of enzyme activity or receptor interactions.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol | C_{10}H_{13}NO_2 | Anti-tumor properties |

| Benzothiophene derivatives | Varied | Diverse biological activities |

| Indole derivatives | Varied | Antimicrobial and anticancer activities |

The unique substitution pattern on the benzofuran ring combined with the propene moiety in this compound contributes to its distinct biological activities compared to other similar compounds .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : Analogues of this compound have been explored for neuroprotective properties. For example, certain dihydrobenzofuran derivatives demonstrated protective effects against oxidative stress in neuronal cells . This suggests that similar mechanisms may be at play for this compound.

- Antioxidant Activity : Research indicates that related compounds can act as antioxidants, scavenging free radicals and reducing oxidative damage in cells. This property is particularly relevant for potential applications in neurodegenerative diseases .

- In Silico Studies : Computational modeling has been employed to predict the interactions between this compound and various biological targets. These studies help elucidate its mechanism of action and guide further experimental research .

Q & A

(Basic) What are the common synthetic routes for preparing 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol and related derivatives?

The compound can be synthesized via ultrasound-promoted stereoselective reactions or multistep organic transformations . For example:

- Ultrasonic irradiation accelerates the condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with aromatic ketones to form chalcone derivatives (e.g., (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-arylprop-2-en-1-ones) under mild conditions, achieving high yields (~85%) and stereoselectivity .

- Alternative routes involve Grignard reactions , Claisen-Schmidt condensations , or palladium-catalyzed cross-couplings to install the propenol moiety. For instance, intermediates like 5-(2-bromoethyl)-2,3-dihydrobenzofuran (Imp-2) are key precursors in multi-step syntheses .

(Basic) How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Mercury CSD is the gold standard for structural validation. Key steps include:

- Data collection on a diffractometer (e.g., Bruker D8 QUEST).

- Structure solution via direct methods (SHELXS) and refinement (SHELXL) to achieve R-values < 0.05 .

- Complementary techniques like NMR (e.g., , , ) and FT-IR validate functional groups and stereochemistry .

(Advanced) How can reaction conditions be optimized to enhance stereoselectivity in dihydrobenzofuran-derived propenol syntheses?

- Ultrasound irradiation reduces reaction times (e.g., 30–60 minutes vs. 12+ hours conventionally) by enhancing molecular collisions, improving E/Z selectivity .

- Chiral catalysts (e.g., L-proline derivatives) or Lewis acids (e.g., ZnCl) can induce asymmetry in aldol-like reactions.

- Solvent polarity (e.g., THF vs. DCM) and temperature gradients (−78°C to reflux) are critical for controlling diastereomeric excess .

(Advanced) What analytical strategies are used to detect and resolve synthetic impurities in this compound?

- Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/ammonium acetate buffer) separates impurities like dimeric byproducts (e.g., Imp-3 in Darifenacin synthesis) .

- LC-MS/MS identifies trace impurities (<0.1%) by mass fragmentation patterns.

- Crystallization or chromatographic purification (e.g., silica gel, preparative TLC) removes brominated intermediates (e.g., Imp-2) .

(Advanced) How can computational modeling predict the pharmacological interactions of this compound?

- Docking studies (AutoDock, Schrödinger) using protein structures (e.g., serotonin receptors) assess binding affinity.

- DFT calculations (Gaussian 09) optimize geometry and predict electronic properties (HOMO-LUMO gaps) relevant to bioactivity .

- QSAR models correlate substituent effects (e.g., methoxy groups) with pharmacokinetic parameters like logP and bioavailability .

(Basic) What safety protocols are recommended for handling this compound in the lab?

- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 irritation) .

- Ventilation: Use fume hoods to prevent inhalation of aerosols (respiratory irritant).

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can researchers address contradictions in reported synthetic yields or stereochemical outcomes?

- Reaction monitoring: Use in situ techniques like Raman spectroscopy to track intermediate formation.

- DoE (Design of Experiments): Systematically vary parameters (catalyst loading, solvent ratio) to identify optimal conditions .

- Reproducibility checks: Validate literature protocols using high-purity reagents and calibrated equipment.

(Advanced) What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.